N-(2,4-dimethylphenyl)-4-methyloxazole-5-carboxamide
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Overview
Description
“N-(2,4-Dimethylphenyl)formamide” is a compound that finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis . It is also an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .
Synthesis Analysis
While specific synthesis methods for “N-(2,4-dimethylphenyl)-4-methyloxazole-5-carboxamide” were not found, a related compound, “N-(2,2-diphenylethyl)-4-nitrobenzamide”, was synthesized by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as 1H-, 13C-NMR, UV, and detailed mass spectral analysis .
Chemical Reactions Analysis
Aromatic amides like “N-(2,4-dimethylphenyl)acetamide” have been found in food contact materials and are known to potentially cleave to primary aromatic amines during simulated passage through the gastrointestinal tract .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the molecular weight of “N-2,4-Dimethylphenyl-N’-methylformamidine” is 162.23 .
Scientific Research Applications
Synthesis and Chemical Properties
N-(2,4-dimethylphenyl)-4-methyloxazole-5-carboxamide is a chemical compound that has various applications in scientific research, particularly in organic synthesis and pharmacology. In a study by Wasserman et al. (1981), oxazoles, similar in structure to this compound, were used as precursors in the synthesis of macrolides, highlighting their importance in organic synthesis and drug development (Wasserman, Gambale, & Pulwer, 1981).
Analytical Techniques
In analytical chemistry, compounds like this compound are utilized for various purposes. Skinner and Griswold (1983) used a fluorographic procedure involving 2,5-diphenyloxazole, structurally related to this compound, in the detection of radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).
Biological and Medicinal Research
Although your request specifically excludes information related to drug use, dosage, and side effects, it's important to note that structurally related compounds are often explored for their pharmacological properties. For instance, Gerulath and Loo (1972) investigated the mechanism of action of a similar compound, 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide, in mammalian cells (Gerulath & Loo, 1972).
Fluorescent Molecular Probes
Compounds like this compound are used in the development of fluorescent molecular probes. Diwu et al. (1997) worked on the synthesis of 2,5-Diphenyloxazoles for use as fluorescent solvatochromic dyes in biological research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Advanced Material Research
In material science, oxazole derivatives serve as building blocks for various advanced materials. Chen et al. (2016) synthesized Zn(II)-based metal–organic frameworks using a triazolate–carboxylate organic linker, showcasing the utility of oxazole derivatives in constructing materials with unique properties (Chen, Tian, Fang, & Liu, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methyl-1,3-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-11(9(2)6-8)15-13(16)12-10(3)14-7-17-12/h4-7H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBIEQYWBLQRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N=CO2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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